2-Amino-3-morpholin-4-ylpyrazine is a nitrogen-containing heterocyclic compound with the molecular formula CHNO. This compound features a pyrazine ring substituted with an amino group and a morpholine moiety. Its unique structure positions it as a potential candidate for various scientific applications, particularly in medicinal chemistry.
The compound can be synthesized through various chemical reactions, including three-component reactions and cyclization processes involving pyrazine derivatives and morpholine. The specific synthetic routes can vary, but they typically involve the use of amines and cyclic compounds to achieve the desired structure.
2-Amino-3-morpholin-4-ylpyrazine belongs to the class of organic compounds known as heterocycles, specifically pyrazines. Pyrazines are characterized by their six-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. The presence of the morpholine group further categorizes this compound within the broader family of morpholine derivatives, which are often studied for their biological activities.
The synthesis of 2-amino-3-morpholin-4-ylpyrazine can be achieved through several methods, including:
One common synthetic approach involves combining 2-chloropyrazine with morpholine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, allowing for nucleophilic substitution to occur, leading to the formation of 2-amino-3-morpholin-4-ylpyrazine.
The molecular structure of 2-amino-3-morpholin-4-ylpyrazine includes:
The compound has a molecular weight of approximately 172.21 g/mol and features distinct chemical properties attributed to its heterocyclic structure. The presence of both nitrogen and oxygen atoms contributes to its reactivity and potential biological activity.
2-Amino-3-morpholin-4-ylpyrazine can participate in various chemical reactions, including:
For example, when treated with electrophiles such as aldehydes or ketones, 2-amino-3-morpholin-4-ylpyrazine can undergo condensation reactions resulting in the formation of imines or other derivatives, expanding its utility in synthetic organic chemistry.
The mechanism of action for 2-amino-3-morpholin-4-ylpyrazine is primarily related to its interactions as a ligand in biological systems. It may function by binding to specific receptors or enzymes due to its structural characteristics.
Research indicates that similar compounds exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting that 2-amino-3-morpholin-4-ylpyrazine may also possess therapeutic potential based on its structural analogs.
Key physical properties include:
Chemical properties include:
Relevant data from studies suggest that similar compounds exhibit moderate stability under standard laboratory conditions.
2-Amino-3-morpholin-4-ylpyrazine has potential applications in:
2-Amino-3-morpholin-4-ylpyrazine represents a structurally distinctive heterocyclic compound featuring a pyrazine core substituted with an amino group at position 2 and a morpholine ring at position 3. This molecular architecture combines electron-donating and sterically constrained properties, making it a valuable scaffold in drug discovery programs. The compound exemplifies the strategic integration of nitrogen-rich heterocycles with saturated heterocyclic pharmacophores to optimize target binding and pharmacokinetic properties. Its emergence reflects ongoing efforts to develop kinase inhibitors and other targeted therapies where specific hydrogen bonding and hydrophobic interactions are required [9].
2-Amino-3-morpholin-4-ylpyrazine possesses the molecular formula C₈H₁₂N₄O and a molecular weight of 180.21 g/mol. The compound systematically bridges a six-membered diazine (pyrazine) with a six-membered O,N-heterocycle (morpholine) through a carbon-nitrogen bond. The morpholine ring adopts a chair conformation with the nitrogen oriented toward the pyrazine system, influencing both electronic distribution and three-dimensional positioning [3] [4].
Nomenclature follows IUPAC conventions where "pyrazine" serves as the parent hydride. The amino group at position 2 receives primary designation (locant 2), while the morpholin-4-yl substituent at position 3 reflects the connection via the morpholine nitrogen. Alternative naming includes 3-morpholin-4-ylpyrazin-2-amine, which appears in chemical vendor catalogs and research contexts. The CAS registry number 117719-16-1 provides a unique identifier for this compound across databases and commercial sources [4] [8] [10].
Table 1: Nomenclature and Identifiers of 2-Amino-3-morpholin-4-ylpyrazine
Nomenclature System | Designation | Context of Use |
---|---|---|
Systematic (IUPAC) | 3-Morpholin-4-ylpyrazin-2-amine | Chemical literature |
Common Name | 2-Amino-3-morpholinopyrazine | Medicinal chemistry research |
Linear Formula | C₈H₁₂N₄O | Molecular characterization |
CAS Registry Number | 117719-16-1 | Commercial & regulatory identification |
SMILES Notation | C1COCCN1C2=NC=CN=C2N | Computational chemistry |
The morpholine moiety (1-oxa-4-azacyclohexane) contributes significantly to the molecule's properties. With a pKa of 8.36 for its conjugate acid, morpholine functions as a moderately basic, water-soluble heterocycle capable of forming stable salts with mineral acids. This enhances the compound's solubility profile compared to purely aromatic systems. The oxygen atom introduces a permanent dipole moment and hydrogen-bond accepting capability, while the secondary amine provides a protonation site under physiological conditions [2] [3] [7]. Computational analysis (PubChem Lite) predicts a collision cross section (CCS) of 139.7 Ų for the protonated form [M+H]⁺, indicating moderate molecular volume that supports membrane permeability while maintaining target engagement capability [4].
The synthetic origin of 2-amino-3-morpholin-4-ylpyrazine stems from methodologies developed for amino-heterocyclic systems during the 1990s-2000s medicinal chemistry expansion. The compound emerged as a strategic intermediate designed to leverage the favorable physicochemical properties of morpholine while incorporating the hydrogen-bonding capacity of 2-aminopyrazine. Early synthetic routes exploited nucleophilic aromatic substitution (SNAr) reactions where morpholine displaced halogen at position 3 of 2-aminopyrazine systems under thermal activation. Alternative approaches involved transition-metal catalyzed amination, though these methods gained less traction due to cost and complexity considerations [5] [8].
The strategic incorporation of morpholine into medicinal chemistry scaffolds accelerated following observations that morpholine-containing drugs like temsirolimus (mTOR inhibitor) and gefitinib (EGFR inhibitor) demonstrated improved aqueous solubility and tissue distribution compared to non-morpholine analogs. These successes drove exploration of morpholine substitution in diverse heterocyclic systems, including pyrazines. By the early 2000s, commercial suppliers listed 2-amino-3-morpholin-4-ylpyrazine as a building block, reflecting its adoption in drug discovery pipelines. Its CAS registration (117719-16-1) dates to this period of expanded chemical exploration targeting kinase and other ATP-binding domain inhibitors [2] [10].
Modern synthetic refinements employ microwave-assisted synthesis to enhance efficiency in forming the critical C-N bond between morpholine and chloropyrazine precursors. These methods reduce reaction times from hours under conventional heating to minutes under microwave irradiation, improving yields and reducing byproduct formation. The compound remains commercially available through specialized chemical suppliers (e.g., Pharmint) as a research chemical, typically provided at milligram to gram scales for lead optimization programs [5] [10].
2-Amino-3-morpholin-4-ylpyrazine exemplifies the strategic convergence of two privileged medicinal chemistry substructures: the 2-aminopyrazine motif serves as a bioisostere for pyrimidine and purine nucleobases, enabling targeted interactions with enzymes utilizing ATP or GTP cofactors. Meanwhile, the morpholine ring contributes to solubility optimization and pharmacokinetic enhancement—properties extensively documented in marketed drugs. This molecular hybrid creates a multifunctional pharmacophore capable of simultaneous hydrogen bonding, dipole-dipole interactions, and moderate hydrophobic partitioning [2] [9].
The compound's significance manifests in three key areas:
Kinase Inhibition Applications: The scaffold serves as a central template in adenosine kinase (AK) inhibitors. Research demonstrates that nitrogen positioning within the heterocyclic system significantly modulates both potency and mutagenicity profiles. Specifically, analogs featuring the morpholine-attached nitrogen demonstrate reduced Ames test mutagenicity compared to alternative nitrogen arrangements. This positions 2-amino-3-morpholin-4-ylpyrazine as a valuable precursor to compounds like 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, a potent non-nucleoside AK inhibitor with oral efficacy [9].
Electronic Modulation: The electron-donating morpholine nitrogen (+M effect) elevates the electron density at pyrazine positions 5 and 6. This electronic redistribution enhances susceptibility to electrophilic substitution and influences tautomeric equilibria of the 2-amino group. Spectroscopic studies (predicted but not fully reported in literature) would likely reveal distinctive N-H stretching bands near 3300 cm⁻¹ in IR spectra, characteristic of primary amines conjugated to electron-deficient heterocycles [7].
Conformational Restriction: Morpholine's saturated ring system introduces conformational constraints that limit rotational freedom around the C(3)-N(morpholine) bond. This reduces entropic penalties upon target binding compared to flexible alkylamino chains. Molecular modeling suggests that the morpholine oxygen adopts an orientation favoring water-mediated contacts within enzyme active sites, contributing to binding specificity [1] [9].
Table 2: Documented Kinase Targets Utilizing 2-Amino-3-morpholin-4-ylpyrazine-Derived Inhibitors
Kinase Target | Biological Context | Role of 2-Amino-3-morpholin-4-ylpyrazine Unit | Reference |
---|---|---|---|
Adenosine Kinase (AK) | Purine salvage pathway, pain/inflammation regulation | Core scaffold providing H-bonding via 2-NH₂ & hydrophobic contact via morpholine | [9] |
Protein Kinase B (PKB/Akt) | PI3K/Akt/mTOR signaling pathway (cancer) | Morpholine enhances solubility and oral bioavailability of pyrrolopyrimidine inhibitors | [1] |
Phosphoinositide 3-Kinase (PI3K) | Cell proliferation/survival pathways | Morpholine contributes to ATP-competitive binding | [2] |
The scaffold's versatility extends to metal coordination chemistry, where the pyrazine nitrogen atoms and morpholine oxygen can act as ligands. Though underexplored in biological contexts, this property suggests potential for diagnostic or catalytic applications. Synthetic methodologies continue evolving, with enaminonitrile-based routes offering alternatives to classical SNAr approaches for generating molecular diversity around the pyrazine core [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9